![molecular formula C9H13BrN2O2 B2539461 methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate CAS No. 1338077-71-6](/img/structure/B2539461.png)
methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate
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Overview
Description
“Methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at positions 1 and 2, and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The molecular structure of pyrazoles, including “methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate”, is a five-membered aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles, including “methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including [3 + 2] cycloaddition, condensations with ketones, aldehydes and hydrazine monohydrochloride, and oxidation employing bromine .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . For instance, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .
Synthesis of 1,4’-Bipyrazoles
Methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate can be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are important structures in medicinal chemistry and materials science due to their unique properties.
Preparation of Solid Hexacoordinate Complexes
4-Bromopyrazole, a derivative of pyrazole, can be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes have potential applications in various fields including catalysis and materials science.
Synthesis of Various Biologically Active Compounds
Methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate can also be used in the synthesis of various pharmaceutical and biologically active compounds . These include inhibitors that can be used in the treatment of various diseases.
Antibacterial and Antifungal Activities
Pyrazole derivatives have been found to exhibit antibacterial and antifungal activities . This makes them potential candidates for the development of new antimicrobial agents.
Anti-inflammatory and Anticancer Activities
Pyrazole derivatives are also known for their anti-inflammatory and anticancer activities . They can be used in the development of new drugs for the treatment of inflammatory diseases and various types of cancer.
Analgesic and Anticonvulsant Activities
In addition to the above, pyrazole derivatives have been found to exhibit analgesic and anticonvulsant activities . This makes them potential candidates for the development of new analgesic and anticonvulsant drugs.
Herbicidal Activities
Finally, pyrazole derivatives have been found to exhibit herbicidal activities . This makes them potential candidates for the development of new herbicides.
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
The mode of action of pyrazoles can vary greatly depending on their specific structure and the functional groups they contain. Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazoles can participate in a variety of biochemical pathways, depending on their specific structure and the functional groups they contain. For example, 3(5)-aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .
Result of Action
The molecular and cellular effects of pyrazoles can vary greatly depending on their specific structure and the functional groups they contain. A change in structure translates into changes in properties .
Action Environment
The action of pyrazoles can be influenced by environmental factors such as the type of solvent. More polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than formation of pyrazole-pyrazole clusters .
properties
IUPAC Name |
methyl 4-bromo-5-(2-methylpropyl)-1H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-5(2)4-6-7(10)8(12-11-6)9(13)14-3/h5H,4H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCWPPHOSZHFHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C(=NN1)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate |
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